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Compound of Interest

Compound Name: 2-Amino-4-chloropyridine

Cat. No.: B016104 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-Amino-4-chloropyridine, a key intermediate in pharmaceutical and agrochemical synthesis.

The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Core Spectroscopic Data
The empirical formula for 2-Amino-4-chloropyridine is C₅H₅ClN₂, with a molecular weight of

128.56 g/mol .[1] The spectroscopic data presented below provides critical information for the

structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen

framework of an organic molecule.

¹H NMR Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.85 d, J=5.5 Hz 1H H6

6.68 d, J=1.5 Hz 1H H3

6.57 dd, J=5.5, 1.5 Hz 1H H5

4.50 br s 2H -NH₂

Solvent: DMSO-d₆

¹³C NMR Data

Chemical Shift (δ) ppm Assignment

159.9 C2

150.8 C6

148.9 C4

110.1 C5

106.9 C3

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

for 2-Amino-4-chloropyridine exhibits characteristic absorption bands.
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Wavenumber (cm⁻¹) Assignment

3440-3300 N-H stretch (asymmetric and symmetric)

3100-3000 Aromatic C-H stretch

1640 N-H bend (scissoring)

1600, 1480, 1450 Aromatic C=C and C=N ring stretching

1300-1000 C-N stretch

850-750 C-H out-of-plane bend

750-700 C-Cl stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The gas chromatography-mass spectrometry (GC-MS) data reveals a molecular

ion peak consistent with the compound's molecular weight.

m/z Relative Intensity (%) Assignment

128 100 [M]⁺ (Molecular ion)

101 ~50 [M-HCN]⁺

93 ~30 [M-Cl]⁺

66 ~40 [C₄H₄N]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy Protocol (¹H and ¹³C)
1. Sample Preparation:
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Weigh approximately 10-20 mg of solid 2-Amino-4-chloropyridine.

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in

a clean, dry NMR tube.

Cap the NMR tube and gently agitate to ensure complete dissolution.

2. Instrument Setup:

Insert the sample tube into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Tune and match the probe for both ¹H and ¹³C frequencies.

3. ¹H NMR Acquisition:

Acquire the spectrum using a standard single-pulse experiment.

Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an

acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of

0.3 Hz) and Fourier transform.

Phase the spectrum and reference the solvent peak (DMSO-d₆) to δ 2.50 ppm.

4. ¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, and a

relaxation delay of 2-5 seconds to ensure adequate relaxation of quaternary carbons.

Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier

transform.
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Phase the spectrum and reference the solvent peak (DMSO-d₆) to δ 39.52 ppm.

Attenuated Total Reflectance Fourier-Transform Infrared
(ATR-FTIR) Spectroscopy Protocol
1. Instrument and Sample Preparation:

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft cloth

dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[2]

Place a small amount of solid 2-Amino-4-chloropyridine powder directly onto the center of

the ATR crystal, ensuring complete coverage of the crystal surface.[3]

2. Data Acquisition:

Apply pressure to the sample using the instrument's pressure clamp to ensure good contact

between the sample and the crystal.[3]

Collect a background spectrum of the empty, clean ATR crystal.

Collect the sample spectrum.

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹. The data is usually collected

over a range of 4000-400 cm⁻¹.

3. Data Processing:

The instrument software automatically ratios the sample spectrum against the background

spectrum to generate the final absorbance or transmittance spectrum.

Perform baseline correction and peak picking as needed.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol
1. Sample Preparation:
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Prepare a dilute solution of 2-Amino-4-chloropyridine (approximately 1 mg/mL) in a volatile

organic solvent such as dichloromethane or methanol.[4][5]

Ensure the sample is fully dissolved and free of any particulate matter.

2. GC-MS System Configuration:

Gas Chromatograph (GC):

Injector: Split/splitless injector, typically operated in splitless mode for dilute samples.

Injector temperature set to 250 °C.

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x

0.25 µm).

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

Oven Temperature Program: Initial temperature of 50-70 °C, hold for 1-2 minutes, then

ramp at 10-20 °C/min to a final temperature of 250-280 °C, and hold for 5-10 minutes.

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Ion Trap.

Scan Range: m/z 40-400.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

3. Data Acquisition and Analysis:

Inject 1 µL of the prepared sample solution into the GC.

Start the data acquisition.
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The resulting chromatogram will show the retention time of the compound, and the mass

spectrum for that peak can be analyzed.

Identify the molecular ion peak and analyze the fragmentation pattern. Compare the

obtained spectrum with a reference library (e.g., NIST) for confirmation.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Amino-4-chloropyridine.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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